molecular formula C28H32F5KN6O4 B10859110 Telcagepant potassium ethanol

Telcagepant potassium ethanol

Cat. No.: B10859110
M. Wt: 650.7 g/mol
InChI Key: DYXNKCSVHJFUSS-LEVQAPRMSA-M
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Description

Telcagepant potassium ethanol is a compound that has garnered significant interest in the field of medicinal chemistry. It is a potassium salt form of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is primarily investigated for its potential in treating migraines, a prevalent and debilitating neurological disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of telcagepant potassium ethanol involves several key steps. One efficient method starts with the preparation of a caprolactam intermediate, specifically (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one . This intermediate is then coupled with other heterocyclic components to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH . The final product is often purified using crystallization techniques to obtain the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

Telcagepant potassium ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Telcagepant potassium ethanol is unique in its high selectivity and potency as a CGRP receptor antagonist. Unlike some other migraine treatments, it does not cause vasoconstriction, making it a safer option for patients with cardiovascular conditions .

Properties

Molecular Formula

C28H32F5KN6O4

Molecular Weight

650.7 g/mol

IUPAC Name

potassium;1-[1-[[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]carbamoyl]piperidin-4-yl]imidazo[4,5-b]pyridin-2-olate;ethanol

InChI

InChI=1S/C26H27F5N6O3.C2H6O.K/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40;1-2-3;/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40);3H,2H2,1H3;/q;;+1/p-1/t15-,19-;;/m1../s1

InChI Key

DYXNKCSVHJFUSS-LEVQAPRMSA-M

Isomeric SMILES

CCO.C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+]

Canonical SMILES

CCO.C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+]

Origin of Product

United States

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